Plk1/brd4-IN-2 -

Plk1/brd4-IN-2

Catalog Number: EVT-12506933
CAS Number:
Molecular Formula: C27H36N6O3
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Plk1/brd4-IN-2 is a compound designed to inhibit both Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), which are significant targets in cancer therapy. The simultaneous inhibition of these two proteins presents a promising therapeutic strategy due to their roles in cell cycle regulation and transcriptional control, respectively. This compound has been developed as part of a broader effort to create dual inhibitors that can effectively target multiple pathways involved in tumorigenesis.

Source

The development of Plk1/brd4-IN-2 stems from research aimed at creating selective inhibitors for PLK1 and BRD4. Studies have shown that the dual inhibition can lead to enhanced anti-cancer activity, particularly in cancers where these proteins are overexpressed or mutated. The compound was synthesized based on structural insights from previous PLK1 inhibitors, notably BI-2536, and modifications were made to enhance selectivity and potency against BRD4 .

Classification

Plk1/brd4-IN-2 is classified as a dual kinase-bromodomain inhibitor. It belongs to a category of small molecules that specifically target protein kinases and bromodomains, which are critical for various cellular processes including cell division and gene expression.

Synthesis Analysis

Methods

The synthesis of Plk1/brd4-IN-2 involves several steps of organic synthesis, starting from known PLK1 inhibitors. The process typically includes:

  • Modification of existing scaffolds: The initial structure is derived from BI-2536, which is a potent PLK1 inhibitor. Structural modifications are made to enhance binding affinity towards BRD4 while maintaining effective inhibition of PLK1.
  • Chemical reactions: Key reactions include amide bond formation, alkylation, and cyclization processes to construct the final compound.

Technical Details

The synthetic route often employs techniques such as:

  • Reflux conditions for reaction completion.
  • Purification methods like column chromatography to isolate the desired product.
  • Characterization techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Structure

Plk1/brd4-IN-2 features a complex molecular structure that allows it to interact with both PLK1 and BRD4. The key components include:

  • A central pteridine scaffold modified with various functional groups that enhance its binding properties.
  • Specific moieties that facilitate interaction with the ATP-binding site of PLK1 and the acetyl-lysine binding site of BRD4.

Data

The compound exhibits specific binding affinities:

  • IC50 for BRD4-BD1: Approximately 28 nM.
  • IC50 for PLK1: Approximately 40 nM, indicating effective inhibition at low concentrations .
Chemical Reactions Analysis

Reactions

Plk1/brd4-IN-2 undergoes several key chemical reactions during its interaction with target proteins:

  • Phosphorylation reactions: The compound modulates the phosphorylation state of target proteins, influencing their stability and function.
  • Binding interactions: The compound forms non-covalent interactions with both PLK1 and BRD4, which are critical for its inhibitory activity.

Technical Details

In vitro assays demonstrate that Plk1/brd4-IN-2 effectively inhibits the enzymatic activity of PLK1 while simultaneously disrupting BRD4's role in transcriptional regulation. These reactions are quantified using biochemical assays that measure changes in enzyme activity in response to varying concentrations of the inhibitor .

Mechanism of Action

Process

The mechanism by which Plk1/brd4-IN-2 exerts its effects involves:

  • Inhibition of PLK1 activity, leading to disruption in cell cycle progression.
  • Displacement of BRD4 from chromatin, resulting in decreased transcriptional activation of oncogenes such as MYC.

Data

Research indicates that the dual inhibition leads to synergistic effects on cell proliferation and apoptosis in cancer cell lines, suggesting a robust mechanism for combating cancers driven by these pathways .

Physical and Chemical Properties Analysis

Physical Properties

Plk1/brd4-IN-2 is typically characterized by:

  • A solid-state form suitable for formulation into tablets or injectable solutions.
  • Solubility profiles that indicate its potential for oral bioavailability.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions.
  • Compatibility with common solvents such as dimethyl sulfoxide for laboratory use.

Relevant data suggest that modifications made during synthesis enhance both the solubility and stability profiles compared to earlier analogs .

Applications

Scientific Uses

Plk1/brd4-IN-2 has significant potential applications in cancer research and therapy:

  • Targeted cancer therapy: Its ability to inhibit key regulatory proteins makes it a candidate for treating various cancers, especially those resistant to conventional therapies.
  • Research tool: It serves as a valuable tool in studying the roles of PLK1 and BRD4 in cellular processes, providing insights into their functions in cancer biology.

Properties

Product Name

Plk1/brd4-IN-2

IUPAC Name

(7R)-2-[4-(azepane-1-carbonyl)-2-methoxyanilino]-8-cyclopentyl-5,7-dimethyl-7H-pteridin-6-one

Molecular Formula

C27H36N6O3

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C27H36N6O3/c1-18-25(34)31(2)22-17-28-27(30-24(22)33(18)20-10-6-7-11-20)29-21-13-12-19(16-23(21)36-3)26(35)32-14-8-4-5-9-15-32/h12-13,16-18,20H,4-11,14-15H2,1-3H3,(H,28,29,30)/t18-/m1/s1

InChI Key

WHCFLSAKSTZDQY-GOSISDBHSA-N

Canonical SMILES

CC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)N5CCCCCC5)OC)C

Isomeric SMILES

C[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)N5CCCCCC5)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.